
HQL-79
Overview
Description
HQL-79 is a selective and orally active inhibitor of human hematopoietic prostaglandin D synthase. This enzyme is responsible for the conversion of prostaglandin H2 to prostaglandin D2, which plays a significant role in allergic and inflammatory responses . This compound has been studied extensively for its potential therapeutic applications in treating allergies and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
HQL-79 is synthesized through a series of chemical reactions involving the formation of a tetrazole ring and the attachment of a diphenylmethoxy group to a piperidine ring . The synthetic route typically involves:
- Formation of the tetrazole ring through cyclization reactions.
- Attachment of the diphenylmethoxy group to the piperidine ring.
- Purification and characterization of the final product.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HQL-79 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
HQL-79 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hematopoietic prostaglandin D synthase.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic applications in treating allergic and inflammatory conditions, such as asthma and allergic rhinitis.
Industry: Used in the development of new anti-inflammatory and anti-allergic drugs
Mechanism of Action
HQL-79 exerts its effects by selectively inhibiting human hematopoietic prostaglandin D synthase. This enzyme catalyzes the conversion of prostaglandin H2 to prostaglandin D2, a key mediator in allergic and inflammatory responses . This compound binds to the catalytic site of the enzyme, preventing the formation of prostaglandin D2 and thereby reducing inflammation and allergic reactions .
Comparison with Similar Compounds
Similar Compounds
TFC-007: Another inhibitor of hematopoietic prostaglandin D synthase with similar anti-inflammatory properties.
HPGDS inhibitor I: A potent inhibitor of hematopoietic prostaglandin D synthase used in research.
Uniqueness of HQL-79
This compound is unique due to its high selectivity and potency as an inhibitor of human hematopoietic prostaglandin D synthase. It has been shown to have minimal effects on other prostaglandin synthases, such as cyclooxygenase-1 and cyclooxygenase-2, making it a valuable tool for studying the specific role of prostaglandin D2 in allergic and inflammatory responses .
Properties
IUPAC Name |
4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGXAHOROZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424898 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162641-16-9 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



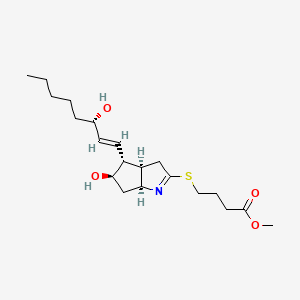
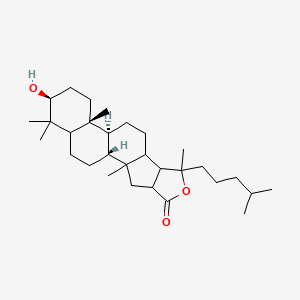
![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)
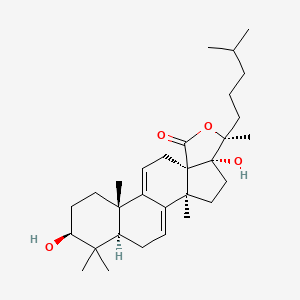
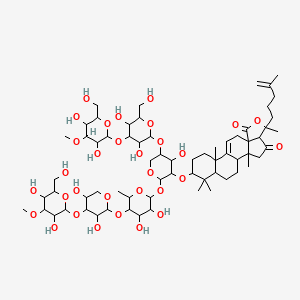
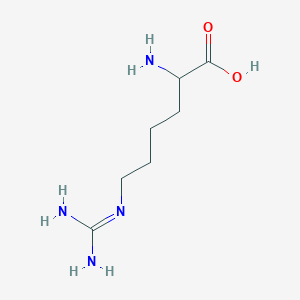
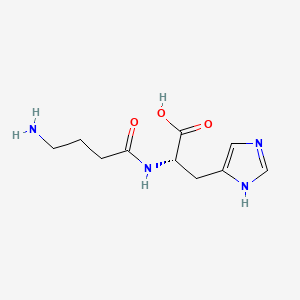
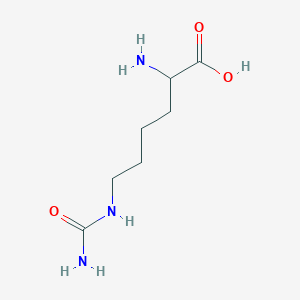
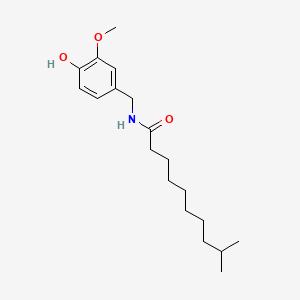
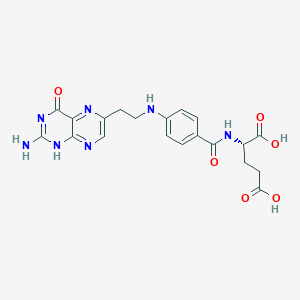
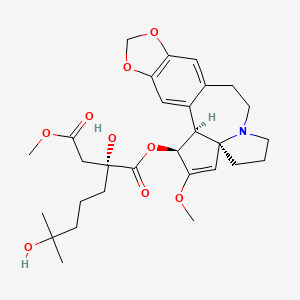
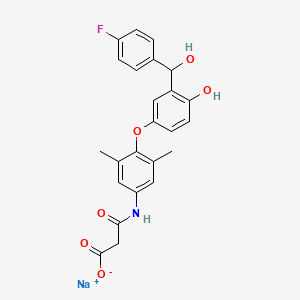
![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)
